molecular formula C9H10O4 B042506 2,6-Dimethoxybenzoic acid CAS No. 1466-76-8

2,6-Dimethoxybenzoic acid

Cat. No. B042506
CAS RN: 1466-76-8
M. Wt: 182.17 g/mol
InChI Key: MBIZFBDREVRUHY-UHFFFAOYSA-N
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Patent
US04232037

Procedure details

A solution of 15 ml of bromine (0.3 mol) in 50 ml of chloroform is added dropwise while stirring and cooling in ice to 54.9 g (0.3 mol) of 2,6-dimethoxybenzoic acid in 150 ml of dioxan. The solution is left at room temperature overnight. The solvent is evaporated and the residue recrystallized from aqueous ethanol. Yield: 59.3 g, m.p. 144°-45° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[C:6]=1[C:7]([OH:9])=[O:8]>C(Cl)(Cl)Cl.O1CCOCC1>[Br:1][C:13]1[C:5]([O:4][CH3:3])=[C:6]([C:10]([O:14][CH3:15])=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
54.9 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.